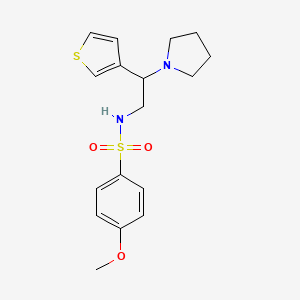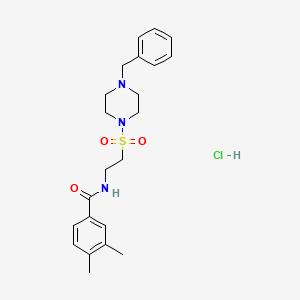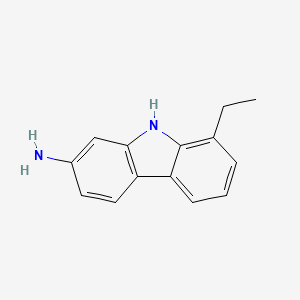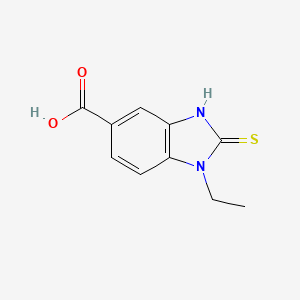
N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(o-tolyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(o-tolyl)oxalamide, also known as OTAVA-BB 1201075, is a synthetic compound that has shown potential in various scientific research applications. Its unique chemical structure and properties make it a promising candidate for further investigation in the field of medicinal chemistry.
科学的研究の応用
Novel Synthetic Approaches
A novel one-pot synthetic approach for the synthesis of di- and mono-oxalamides, including compounds structurally related to N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(o-tolyl)oxalamide, has been developed. This method provides a useful formula for anthranilic acid derivatives and oxalamides, which are important in the synthesis of various pharmacologically active compounds (Mamedov et al., 2016).
Enhancement of Charge-Storage Performance
Nitrogen-containing functional groups have been manipulated on activated carbon surfaces to alter specific surface areas and pore sizes, directly impacting the charge-storage performance of nanoporous carbon electrodes. This manipulation includes the creation of various nitrogen groups, contributing to improved electronic conductivity and high-rate charge-discharge performance, relevant for applications in energy storage technologies (Sutarsis et al., 2020).
Understanding of Catalytic and Electrochemical Properties
The electrochemical properties and electrocatalytic applications of N-oxyl compounds have been extensively studied, providing insights into their structural properties and mechanisms of chemical and electrochemical catalysis. This research highlights the potential use of N-oxyl compounds, including those structurally related to this compound, in selective oxidation reactions and electrosynthetic processes (Nutting et al., 2018).
Potential in Photocatalysis
Research has shown the potential of oxygen vacancies on the surface of semiconductor materials for activating N2, offering a pathway to overcome limitations in solar-driven nitrogen fixation. This provides an avenue for the use of related compounds in creating highly active catalysts for efficient and sustainable N2 fixation under mild conditions (Wang et al., 2017).
Applications in Organic Synthesis and Medicinal Chemistry
Compounds structurally related to this compound have been synthesized and evaluated for their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. This underscores the importance of these compounds in the development of new therapeutic agents (Haddad et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
N'-(2-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-12-6-2-3-7-13(12)18-16(22)15(21)17-9-5-11-19-10-4-8-14(19)20/h2-3,6-7H,4-5,8-11H2,1H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVPFGNZMPWMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCCN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

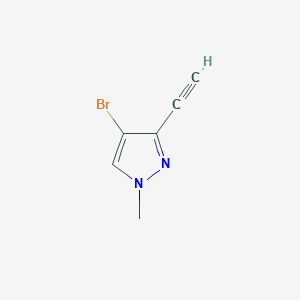
![N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553901.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2553903.png)


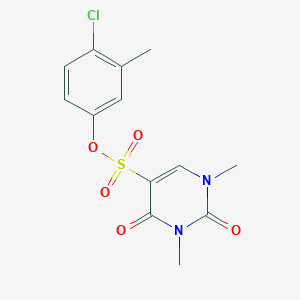

![1-(4-Chlorobenzoyl)-3-(thieno[2,3-d]pyrimidin-4-ylthio)azepan-2-one](/img/structure/B2553911.png)
